5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic systems, where two rings are connected through a single common atom, are gaining considerable attention in drug discovery and materials science. ontosight.aitandfonline.com Their inherent three-dimensionality allows for the projection of functional groups in distinct spatial orientations, which can lead to more specific interactions with biological targets compared to planar aromatic systems. tandfonline.com This rigid and sterically constrained nature is a desirable feature in designing new therapeutic agents. rsc.org
The introduction of spirocyclic motifs can significantly improve the physicochemical and pharmacokinetic properties of a molecule. tandfonline.com Shifting from planar structures to more saturated, three-dimensional spirocycles often correlates with enhanced solubility, better metabolic stability, and decreased lipophilicity. tandfonline.com These advantages have led to a rise in the number of clinical candidates and approved drugs incorporating spirocyclic scaffolds. nih.gov
Overview of Heterocyclic Nitrogen and Oxygen Containing Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Nitrogen and oxygen are the most common heteroatoms found in these structures. mdpi.comnih.gov It is estimated that over 85% of all biologically active compounds feature a heterocyclic fragment. nih.gov
Nitrogen-containing heterocycles are integral to a vast array of natural products, pharmaceuticals, and organic materials. mdpi.comopenmedicinalchemistryjournal.com Similarly, oxygen-containing heterocycles are the second most prevalent type in approved drugs. nih.gov The presence of both nitrogen and oxygen within a single heterocyclic scaffold can impart a unique combination of properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. nih.gov The synthesis of these N,O-heterocycles is a key area of research, with a focus on developing efficient and environmentally friendly methods. researchgate.netrsc.org
Historical Development of Research on Azadispiro[2.0.4.3]undecane Architectures
While a detailed historical timeline for the specific 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane architecture is not extensively documented in early literature, its emergence is tied to the broader exploration of novel spirocyclic systems. Patent literature from the early 21st century indicates its use as a building block in the synthesis of more complex molecules, such as kinase inhibitors. google.comgoogleapis.com
More recent research has highlighted the synthesis of novel derivatives of this compound. For instance, a 2015 study reported the synthesis of tertiary α-aminophosphonates bearing the this compound moiety, showcasing its utility in creating new chemical entities with potential applications in medicinal chemistry. rsc.org These developments underscore a growing interest in utilizing this specific scaffold for the generation of diverse and complex molecular structures.
Unique Structural Features and Topological Aspects of this compound
The structure of this compound is notable for its intricate and rigid three-dimensional topology. The IUPAC name itself delineates its key features: a dispiro compound with two spirocenters, containing a total of eleven atoms in the ring systems. The numbers in the brackets, [2.0.4.3], describe the number of atoms in each bridge connecting the spiro atoms.
The molecule incorporates three distinct ring systems: a cyclopropane (B1198618) ring, a pyrrolidine (B122466) ring (which contains the nitrogen atom, making it an azacycle), and a 1,3-dioxolane (B20135) ring (containing the two oxygen atoms). The fusion of these rings at two spirocenters creates a highly constrained and conformationally restricted structure. This rigidity is a key feature of spiro compounds, allowing for a well-defined spatial arrangement of substituents. nih.gov The orthogonal orientation of the planes of the rings connected at the spiro atom is a defining characteristic of such systems. rsc.org
The presence of both hydrogen bond donors (the secondary amine in the pyrrolidine ring) and acceptors (the oxygen atoms in the dioxolane ring and the nitrogen atom) within this compact framework suggests its potential for forming specific intermolecular interactions, a valuable attribute in the design of bioactive molecules.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 129321-60-4 |
| Molecular Formula | C₈H₁₃NO₂ |
| IUPAC Name | This compound |
| Boiling Point | 258.6±25.0 °C at 760 mmHg |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7(1)5-9-6-8(7)10-3-4-11-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLQSOJUNXMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC23OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625608 | |
| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129321-60-4 | |
| Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,8 Dioxa 10 Azadispiro 2.0.4.3 Undecane
Established Synthetic Routes to the Core Structure of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
The currently documented synthesis of this compound relies on a foundational strategy involving the removal of a protecting group from a more complex precursor molecule. This approach is centered around a key hydrogenation step.
Hydrogenation-Based Synthesis from Precursor Compounds
The principal and established method for the preparation of this compound is achieved through the catalytic hydrogenation of its N-benzyl protected precursor, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. googleapis.com This debenzylation reaction is a common and effective method for the deprotection of amines.
The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. googleapis.com In a representative procedure, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogenation at a pressure of 50 psi for approximately 5 hours. googleapis.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired product, this compound. googleapis.com
Table 1: Hydrogenation-Based Synthesis of this compound
| Starting Material | Catalyst | Solvent | Pressure | Time | Product |
| 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | 10% Pd/C | Ethanol | 50 psi | 5 hours | This compound |
Multistep Synthesis Approaches to the Spirocyclic Scaffold
The synthesis of the precursor, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, is a multistep process that constructs the characteristic spirocyclic scaffold. While the specific details of this synthesis are referenced in the context of the preparation of related compounds, a general outline of the synthetic strategy can be inferred. The construction of such dispiroketal systems often involves the reaction of a suitably substituted amine with a ketone, followed by the formation of the ketal linkages. The N-benzyl group serves as a protecting group for the secondary amine functionality throughout the synthesis of the core structure and is subsequently removed in the final hydrogenation step as described previously.
Optimization of Reaction Conditions for Core Synthesis
While the general conditions for the hydrogenation-based synthesis have been established, specific studies on the optimization of these reaction conditions for the synthesis of this compound have not been extensively reported in the available literature. General principles of catalytic hydrogenation suggest that factors such as catalyst loading, hydrogen pressure, reaction temperature, and solvent choice can significantly influence the reaction efficiency and purity of the final product. For instance, variations in the percentage of palladium on the carbon support or the use of alternative solvents could potentially lead to shorter reaction times or improved yields. However, detailed experimental data on such optimizations for this specific compound are not currently available.
Novel and Emerging Synthetic Strategies for this compound
The development of more efficient and versatile synthetic methods is a constant endeavor in organic chemistry. For this compound, the exploration of novel catalytic methods and one-pot reaction strategies could offer significant advantages over the existing multistep approach.
Catalytic Methods for Efficient Scaffold Construction
Beyond the standard palladium-catalyzed hydrogenation for deprotection, the application of other catalytic methods for the direct construction of the this compound scaffold remains an area for future investigation. Modern catalytic transformations, such as C-H activation or transition-metal-catalyzed cyclization reactions, could potentially offer more direct and atom-economical routes to this dispirocyclic system. However, at present, there are no specific reports in the scientific literature describing the application of such novel catalytic methods for the synthesis of this particular compound.
One-Pot and Multi-Component Reaction Approaches
One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing waste. The application of an MCR approach to the synthesis of this compound could, in principle, involve the simultaneous combination of the necessary building blocks to form the dispiroketal and the central piperidine (B6355638) ring. While MCRs are widely used for the synthesis of various heterocyclic compounds, their specific application to the synthesis of this particular azadispiroketal has not yet been described in the available scientific literature.
Stereoselective Synthesis of this compound
While a specific, documented stereoselective synthesis of this compound has not been extensively reported in publicly available literature, the construction of the key chiral centers in the molecule could be approached through established asymmetric synthesis strategies. A plausible conceptual pathway would involve the enantioselective cyclopropanation of a suitable cyclopentanone (B42830) precursor.
For instance, asymmetric catalytic methods for the cyclopropanation of cyclic ketones could be employed. Such reactions often utilize transition metal catalysts with chiral ligands to control the stereochemical outcome. Another potential strategy involves the use of chiral auxiliaries attached to the precursor molecule to direct the stereoselective formation of the cyclopropane (B1198618) ring. Subsequent chemical transformations would then be required to elaborate the dioxolane and pyrrolidine (B122466) rings. The development of a viable stereoselective route is a key area for future research to access enantiopure forms of this dispiro compound for pharmaceutical applications.
Precursor Chemistry and Intermediate Transformations in Synthesis
The synthesis of the N-benzyl protected intermediate is described in the Journal of Medicinal Chemistry. The final deprotection step to yield the target compound is detailed in patent literature. This transformation is typically achieved through catalytic hydrogenation. In this process, 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction cleaves the benzyl (B1604629) group from the nitrogen atom, affording the desired this compound.
Below is a table summarizing the key transformation:
| Precursor | Reagents and Conditions | Product |
| 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | H₂, 10% Pd/C, Ethanol | This compound |
This debenzylation is a common and effective method for the removal of a benzyl protecting group from a nitrogen atom, providing a clean and high-yielding route to the final product. The choice of a benzyl group as a protecting strategy is advantageous due to its stability under various reaction conditions and its facile removal under mild hydrogenolysis conditions.
Derivatization and Functionalization of 5,8 Dioxa 10 Azadispiro 2.0.4.3 Undecane
N-Alkylation and N-Acylation Reactions of the Azadispiro Nitrogengoogleapis.comgoogle.com
The secondary amine nitrogen within the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane structure serves as a primary site for functionalization. This nitrogen atom is readily susceptible to N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of substituents. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger, more complex molecules.
N-acylation has been demonstrated through the reaction of the parent compound with benzyl (B1604629) chloroformate (CbzCl) in the presence of N,N-Diisopropylethylamine (DIPEA) to yield the corresponding N-Cbz protected derivative, benzyl this compound-10-carboxylate. google.com This reaction highlights a standard method for protecting the nitrogen atom, which can be crucial for subsequent multi-step syntheses.
Synthesis of 10-Benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane and Analoguesgoogleapis.com
The N-benzyl group is a common protecting group for the secondary amine of this compound. The compound 10-Benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane often serves as a stable, isolable precursor to the parent secondary amine. googleapis.com
The removal of the benzyl group to yield the free amine is a key step for further derivatization. This deprotection is typically achieved through catalytic hydrogenation. For instance, 10-Benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane can be treated with a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl group, affording the parent this compound. googleapis.com This process is outlined in the following reaction scheme:
Reaction Scheme: Debenzylation to Parent Compound
| Precursor | Reagents & Conditions | Product |
|---|
This debenzylation strategy is crucial as it provides access to the reactive secondary amine, which is then used to build a variety of analogues. googleapis.com
Preparation of 10-(2-Hydroxyethyl)-5,8-Dioxa-10-azadispiro[2.0.4.3]undecanegoogleapis.com
Once the parent secondary amine is obtained, it can undergo N-alkylation with various electrophiles. A notable example is the synthesis of 10-(2-Hydroxyethyl)-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. This is achieved by reacting this compound with a halo-alcohol, such as 2-bromoethanol, in the presence of a base like potassium carbonate (K₂CO₃). googleapis.com The reaction is typically performed in a polar aprotic solvent such as acetonitrile (B52724) under reflux conditions. googleapis.com This straightforward nucleophilic substitution reaction attaches the hydroxyethyl (B10761427) group to the nitrogen atom. googleapis.com
Further research has demonstrated the synthesis of similar analogues by varying the alkylating agent. googleapis.com The table below summarizes the synthesis of hydroxyalkyl derivatives. googleapis.com
Table 1: Synthesis of N-Hydroxyalkyl Derivatives
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| 2-Bromoethanol | K₂CO₃ | Acetonitrile | 10-(2-Hydroxyethyl)-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane |
N-Functionalization for Diverse Chemical Libraries
The reactivity of the azadispiro nitrogen makes this compound a valuable building block for the construction of diverse chemical libraries, particularly in medicinal chemistry. Its unique three-dimensional spirocyclic structure is an attractive feature for designing novel bioactive compounds.
The scaffold has been incorporated into molecules targeting protein kinases, which are important in cancer therapy. google.com In these syntheses, the parent amine is used as a nucleophile to displace a leaving group on a complex heterocyclic system, forming a new carbon-nitrogen bond and linking the dispiro moiety to the core structure of the kinase inhibitor. google.com
Furthermore, the compound has been utilized in the Kabachnik-Fields reaction to create novel tertiary α-aminophosphonates. researchgate.net This three-component reaction involves the amine, an aldehyde or ketone, and a phosphite (B83602) ester, demonstrating the versatility of the scaffold in multicomponent reaction strategies for generating molecular diversity. researchgate.net
Modification at the Spiro Ring Junctions and Peripheral Positions
Detailed research findings on the specific chemical modification at the spiro ring junctions or the peripheral carbon atoms of the cyclopropane (B1198618) and cyclopentane (B165970) rings of this compound are not extensively documented in the surveyed scientific literature.
Regioselective Transformations of the Dioxa Ring System
Synthesis of Ketone Derivatives, e.g., 5,8-Dioxa-10-azadispiro[2.0.4.3]undecan-11-one
Ketone derivatives of the this compound scaffold have been synthesized, primarily involving the carbon atom adjacent to the nitrogen in the five-membered ring (C11 position). The compound 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one is a known derivative. bldpharm.com
A synthetic route described in patent literature involves the hydrolysis of the dioxolane ring, which acts as a protected form of a ketone. google.com Starting from the N-Cbz protected this compound, treatment with an acid can lead to the cleavage of the acetal (B89532) and formation of a ketone. This transformation, however, results in the loss of the dispiro system's integrity, yielding a simpler 5-azaspiro[2.4]heptan-7-one structure. google.com This indicates that the dioxa ring system serves as a ketone precursor that can be unmasked under specific reaction conditions.
Chemical Reactivity and Reaction Mechanisms Involving 5,8 Dioxa 10 Azadispiro 2.0.4.3 Undecane
Reactivity of the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring is central to the reactivity of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, rendering it both nucleophilic and basic.
The tertiary amine functionality readily engages in nucleophilic substitution reactions with a variety of electrophiles. The nitrogen atom attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This behavior is fundamental to its use as a building block in the synthesis of more complex molecules.
For instance, it reacts with alkylating agents such as 2-Bromoethanol and 3-Bromopropanol in the presence of a base like potassium carbonate (K₂CO₃) to yield the corresponding N-alkylated products. researchgate.net Similarly, it can be acylated; for example, its reaction with benzyl (B1604629) chloroformate (CbzCl) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) results in the formation of a carbamate-protected amine.
The general mechanism for these reactions is typically bimolecular nucleophilic substitution (SN2), where the nitrogen atom displaces a leaving group on the electrophile. The reaction rate is influenced by the steric hindrance around the nitrogen atom and the electrophilic center, as well as the nature of the solvent and the leaving group.
Table 1: Examples of Nucleophilic Substitution Reactions
| Electrophile | Base | Product |
|---|---|---|
| 2-Bromoethanol | K₂CO₃ | 10-(2-hydroxyethyl)-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane researchgate.net |
| 3-Bromopropanol | K₂CO₃ | 10-(3-hydroxypropyl)-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane researchgate.net |
The basicity of the tertiary amine also allows for N-oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxyacids can convert the tertiary amine into the corresponding N-oxide. nih.govorganic-chemistry.org This transformation alters the electronic properties and steric profile of the nitrogen center, potentially modifying the compound's biological activity and chemical reactivity. nih.gov
The amine functionality can participate in multicomponent reactions, most notably the Kabachnik-Fields reaction. This is a one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to form an α-aminophosphonate. nih.govorganic-chemistry.orgnih.gov Research has shown the successful synthesis of novel this compound-bearing tertiary α-aminophosphonates using this method, often catalyzed by solid-acid catalysts like H₂Ti₃O₇ nanotubes. acs.org
The mechanism of the Kabachnik-Fields reaction can proceed via two main pathways, depending on the substrates and reaction conditions. nih.govnih.gov One pathway involves the initial formation of an iminium ion from the amine and the carbonyl compound, which is then attacked by the phosphite. The alternative pathway involves the initial reaction between the carbonyl compound and the phosphite to form an α-hydroxyphosphonate, which is subsequently displaced by the amine. nih.gov For secondary amines like this compound, the reaction proceeds through an iminium intermediate.
While specific examples of this compound in cycloaddition reactions are not extensively documented, the presence of the cyclopropylamine (B47189) motif suggests potential for such transformations. Cyclopropylamines are known to undergo [3+2] cycloadditions with olefins under visible-light photoredox catalysis, where the cyclopropyl (B3062369) ring opens to form a cyclopentane (B165970) ring. nih.govrsc.org This reactivity stems from the single-electron oxidation of the amine to a nitrogen radical cation, which triggers the ring opening of the strained cyclopropane (B1198618). nih.gov
Ring-Opening and Rearrangement Pathways of the Spiro System
The spirocyclic core of this compound contains a highly strained cyclopropane ring. The inherent ring strain (approximately 27 kcal/mol) makes the cyclopropane susceptible to ring-opening reactions, particularly under conditions that can stabilize the resulting intermediates. youtube.com
Electrophilic addition is a characteristic reaction of cyclopropanes. nih.govdalalinstitute.com Strong acids can protonate a carbon-carbon bond of the ring, leading to a carbocationic intermediate that is subsequently attacked by a nucleophile, resulting in a 1,3-difunctionalized open-chain product. The regioselectivity of the attack is governed by Markovnikov's rule, with the most stable carbocation being formed preferentially. dalalinstitute.com However, specific studies on the electrophilic ring-opening of this particular dispiro system are lacking.
The fusion of the cyclopropane to the pyrrolidine ring and the spiro-linkage to the dioxolane create a rigid and sterically congested environment that influences its reactivity. The potential for rearrangements, such as vinylcyclopropane-cyclopentene rearrangements, would require the introduction of unsaturation adjacent to the cyclopropane ring, a modification not inherent to the parent compound.
Reactivity Associated with the Dioxa Moieties
The 5,8-dioxa moiety is a cyclic ketal (specifically, a dioxolane ring), which primarily functions as a protecting group for a ketone. The reactivity of this group is dominated by its susceptibility to hydrolysis under acidic conditions.
In the presence of aqueous acid (e.g., 1N HCl), the ketal undergoes hydrolysis to unmask the ketone functionality. researchgate.net The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. researchgate.netresearchgate.netacs.org Subsequent attack by water and deprotonation yields the ketone and the corresponding diol. This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.
Table 2: Acid-Catalyzed Hydrolysis of the Dioxolane Ring
| Substrate | Reagent | Product | Reference |
|---|
Conversely, the dioxolane ring is stable under basic and neutral conditions, as well as towards many nucleophilic reagents and reducing agents. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can potentially cleave the acetal (B89532). organic-chemistry.org
Mechanistic Elucidation of Synthetic and Derivatization Reactions
The primary derivatization reactions of this compound involve the tertiary amine. As discussed, N-alkylation reactions proceed via a classic SN2 mechanism. The reaction kinetics are dependent on factors typical for SN2 reactions, including substrate accessibility and the strength of the nucleophile/electrophile pair.
The mechanism of its participation in the Kabachnik-Fields reaction is more complex. For a secondary amine, the reaction is believed to initiate with the formation of a transient iminium ion from the condensation of the amine with an aldehyde or ketone. The dialkyl phosphite then acts as a nucleophile, attacking the electrophilic iminium carbon to form the final α-aminophosphonate. nih.govnih.govresearchgate.net Catalysts, such as Lewis or Brønsted acids, can facilitate the formation of the iminium intermediate.
Mechanistic studies specific to this compound are not widely published. However, the observed products are consistent with these generally accepted reaction pathways for the respective functional groups.
Stability and Degradation Studies under Various Conditions
The most likely degradation pathway under environmental or non-neutral pH conditions is the acid-catalyzed hydrolysis of the dioxolane moiety, as detailed in section 4.3. This would lead to the formation of 5-azaspiro[2.4]heptan-7-one.
The tertiary amine can be susceptible to oxidation over time, especially in the presence of air (oxygen) and light, which could lead to the formation of the corresponding N-oxide. nih.gov Prolonged exposure to air can also lead to the formation of peroxides in ethers, although the dioxolane structure is generally less prone to this than open-chain or other cyclic ethers like THF or 1,4-dioxane. wikipedia.org The cyclopropane ring is generally stable but can be reactive under strongly acidic or certain catalytic conditions.
Under thermal stress, the stability would be limited by the weakest bonds in the molecule. While the spirocyclic system is rigid, high temperatures could potentially lead to complex fragmentation or rearrangement pathways, though specific data is unavailable.
Catalytic Applications and Role in Reaction Optimization
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane as a Key Component in Catalytic Organic Transformations.rsc.org
The structural framework of this compound serves as a valuable building block in the synthesis of specialized organic compounds. Its integration into catalytic cycles has led to the development of efficient routes for generating molecules with potential applications in medicinal chemistry and materials science.
A notable application of this compound is its use as a secondary amine in the Kabachnik–Fields reaction. This one-pot, three-component reaction involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to form α-aminophosphonates. Researchers have successfully synthesized a series of novel tertiary α-aminophosphonates by reacting this compound with various aromatic aldehydes and diethyl phosphite. rsc.org This reaction has been shown to proceed efficiently under solvent-free conditions, highlighting a green chemistry approach. rsc.org
The resulting this compound-bearing tertiary α-aminophosphonates are a new class of compounds, with research ongoing to explore their potential biological activities. rsc.org The reaction's success is heavily reliant on the catalyst used, with studies indicating that protonated trititanate (H₂Ti₃O₇) nanotubes are particularly effective. rsc.org
The Kabachnik–Fields reaction is a prime example of a multi-component coupling reaction where this compound is a key reactant. rsc.org The efficiency of this one-pot synthesis allows for the creation of complex molecules in a single step, which is advantageous in terms of time, resources, and waste reduction. The ability of this dispiro compound to readily participate in such reactions underscores its importance in combinatorial chemistry and drug discovery.
Investigation of Heterogeneous Catalysis with Modified Supports (e.g., H₂Ti₃O₇ Nanotubes).rsc.org
To enhance the efficiency and sustainability of the Kabachnik–Fields reaction involving this compound, researchers have explored the use of heterogeneous catalysts. Among these, protonated trititanate (H₂Ti₃O₇) nanotubes have demonstrated remarkable catalytic performance. rsc.org These nanotubes provide a large surface area with strong and sufficient Lewis and Brønsted acid sites, which are crucial for activating the reactants. rsc.org
The advantage of using a heterogeneous catalyst like H₂Ti₃O₇ nanotubes lies in its easy separation from the reaction mixture and its reusability, making the process more economical and environmentally friendly. rsc.org Studies have shown that these nanotube catalysts can be recovered and reused for several cycles without a significant loss of activity, maintaining high yields of the desired α-aminophosphonate products. rsc.org In comparison to other catalysts like TiO₂ fine particles and nanorods, the H₂Ti₃O₇ nanotubes exhibit superior catalytic activity. rsc.org
Reaction Condition Optimization for Catalytic Processes
The optimization of reaction conditions is critical for maximizing the yield and efficiency of catalytic processes involving this compound.
A significant advancement in the synthesis of this compound-bearing α-aminophosphonates is the development of solvent-free reaction conditions. rsc.org Conducting the Kabachnik–Fields reaction without a solvent not only reduces environmental impact but can also lead to higher reaction rates and yields. The use of H₂Ti₃O₇ nanotubes as a solid-acid catalyst is particularly well-suited for these solvent-free, or "neat," conditions. rsc.org
The following table illustrates the synthesis of a specific α-aminophosphonate (in this case, from 4-chlorobenzaldehyde) under solvent-free conditions, highlighting the efficiency of this green methodology.
Table 1: Synthesis of Diethyl ((4-chlorophenyl)(5,8-dioxa-10-azadispiro[2.0.4.3]undecan-10-yl))methylphosphonate under Solvent-Free Conditions
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | This compound | Diethyl phosphite | H₂Ti₃O₇ nanotubes | 80°C, Solvent-free | 45 | 95 |
The efficiency of the catalytic synthesis of α-aminophosphonates from this compound is influenced by several parameters, including temperature and catalyst loading. While specific data on the effect of pressure is not extensively detailed in the primary literature for this particular reaction, it is generally performed under atmospheric pressure.
Temperature Effects: The reaction temperature plays a crucial role in the rate of reaction. For the solvent-free synthesis of tertiary α-aminophosphonates using H₂Ti₃O₇ nanotubes, a temperature of 80°C has been found to be optimal, leading to high yields in a relatively short time.
Catalyst Loading Effects: The amount of catalyst used is another critical factor. It is essential to find an optimal catalyst loading that maximizes the yield without being excessive, which would be uneconomical. Research has shown that a specific molar percentage of the H₂Ti₃O₇ nanotube catalyst is sufficient to drive the reaction to completion efficiently.
The interactive table below presents findings on how variations in catalyst and reaction temperature impact the synthesis of a model compound.
Table 2: Optimization of Reaction Conditions for the Synthesis of Diethyl (phenyl(5,8-dioxa-10-azadispiro[2.0.4.3]undecan-10-yl))methylphosphonate
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂Ti₃O₇ nanotubes (5) | Room Temperature | 120 | 40 |
| 2 | H₂Ti₃O₇ nanotubes (5) | 60 | 60 | 85 |
| 3 | H₂Ti₃O₇ nanotubes (5) | 80 | 40 | 96 |
| 4 | H₂Ti₃O₇ nanotubes (5) | 100 | 40 | 95 |
| 5 | TiO₂-P25 (5) | 80 | 60 | 75 |
| 6 | H₂Ti₃O₇ nanorods (5) | 80 | 50 | 88 |
Proposed Mechanisms of Catalytic Action and Intermediate Species
The catalytic synthesis of tertiary α-aminophosphonates, including derivatives containing the this compound scaffold, via the Kabachnik-Fields reaction is generally understood to proceed through one of two primary mechanistic pathways. The specific route is often dependent on the nature of the reactants and the catalyst used. mdpi.com The catalytic role of H₂Ti₃O₇ nanotubes, with their distinct acidic properties, is crucial in facilitating this transformation.
Pathway 1: The Imine Intermediate Mechanism
This is the most widely accepted pathway, particularly when using primary or secondary amines. mdpi.comnih.gov
Activation and Imine Formation: The reaction is initiated by the activation of the carbonyl compound (an aldehyde or ketone) by a Lewis acid site on the H₂Ti₃O₇ catalyst surface. This enhances the electrophilicity of the carbonyl carbon. Simultaneously, a Brønsted acid site can protonate the carbonyl oxygen. The amine (in this case, the this compound) then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate.
Dehydration: The hemiaminal intermediate is unstable and, facilitated by the acid catalyst, undergoes dehydration (loss of a water molecule) to form a protonated iminium ion. This iminium ion is a key electrophilic intermediate.
Nucleophilic Attack by Phosphite: The dialkyl phosphite, existing in equilibrium with its more nucleophilic tautomeric form, then attacks the electrophilic carbon of the iminium ion. The Lewis acid sites of the catalyst may also activate the C=N bond of the imine, further promoting the attack. rsc.org
Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the final α-aminophosphonate product and regenerate the catalyst.
Pathway 2: The α-Hydroxyphosphonate Intermediate Mechanism
An alternative, though less commonly cited, mechanism involves the initial formation of an α-hydroxyphosphonate. mdpi.comsemanticscholar.org
Formation of α-Hydroxyphosphonate: In this pathway, the dialkyl phosphite first attacks the acid-activated carbonyl compound. This forms an α-hydroxyphosphonate intermediate.
Nucleophilic Substitution: The amine then acts as a nucleophile, displacing the hydroxyl group of the α-hydroxyphosphonate intermediate in a substitution reaction. This step is also promoted by the acid catalyst, which facilitates the departure of the hydroxyl group as water.
Product Formation: This substitution directly yields the final α-aminophosphonate product.
For the H₂Ti₃O₇ nanotube-catalyzed synthesis, the abundance of both Lewis and Brønsted acid sites suggests that the catalyst can efficiently promote either pathway. rsc.orgrsc.org However, kinetic and spectroscopic studies of similar reactions often point to the imine pathway as the more probable route. nih.gov The catalyst's high surface area ensures that the reactants and intermediates can readily interact with the active acidic sites, thereby lowering the activation energy and accelerating the reaction rate.
Computational and Theoretical Investigations of 5,8 Dioxa 10 Azadispiro 2.0.4.3 Undecane
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the electronic makeup of a molecule. For 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can provide deep insights into its electronic structure and bonding. researchgate.net
These calculations can determine the distribution of electron density, identify the nature of chemical bonds (covalent, polar covalent), and quantify the partial charges on each atom. The presence of electronegative oxygen and nitrogen atoms in the structure suggests a significant polarization of the electron density, which can be visualized using molecular electrostatic potential (MEP) maps.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound (Calculated using DFT with B3LYP functional and 6-31G(d) basis set)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | 2.15 |
| HOMO-LUMO Gap | 9.00 |
Note: This data is illustrative and based on typical values for similar saturated heterocyclic compounds.
Conformational Analysis and Exploration of Potential Energy Surfaces
The three-dimensional structure of this compound is not static. Due to the flexibility of the pyrrolidine (B122466) and dioxane rings, the molecule can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. rsc.org
By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. For a complex spirocyclic system, this exploration can reveal multiple low-energy conformations that could co-exist at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated free energies.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| A (Global Minimum) | 0.00 |
| B | 1.25 |
| C | 2.78 |
Note: This data is illustrative. The actual number and relative energies of conformers would be determined by a detailed computational scan of the potential energy surface.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
For this compound, an MD simulation could reveal the flexibility of the ring systems, the accessible conformational space at a given temperature, and the timescales of conformational changes. By analyzing the trajectory, one can also calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. These simulations are particularly useful for understanding how the molecule might behave in a solvent or interact with other molecules.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. iaea.org In the context of this compound, DFT calculations, particularly with hybrid functionals like B3LYP, are instrumental for accurate geometry optimization. mdpi.com This process finds the lowest energy arrangement of the atoms, providing a precise three-dimensional structure of the molecule.
Once the geometry is optimized, DFT can be used to calculate a wide range of energetic properties with high accuracy. These include the total electronic energy, enthalpy of formation, and Gibbs free energy. These values are crucial for determining the thermodynamic stability of the molecule and for predicting the energetics of potential reactions it might undergo.
Table 3: Hypothetical Optimized Geometrical Parameters for a Key Bond in this compound (Calculated using DFT/B3LYP/6-31G(d))
| Parameter | Value |
| C-N Bond Length (Pyrrolidine Ring) | 1.47 Å |
| C-O Bond Length (Dioxane Ring) | 1.43 Å |
| C-C-C Bond Angle (Cyclopropane Ring) | ~60° |
Note: This data is illustrative and represents typical bond lengths and angles in such ring systems.
Computational Prediction of Spectroscopic Signatures
Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for its experimental characterization. For this compound, the following spectroscopic signatures can be computationally predicted:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks for the C-H, C-N, C-O, and C-C stretching and bending vibrations present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can help in assigning the signals in an experimental NMR spectrum.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Spiro Carbon (C-N, C-O) | 85-95 |
| Pyrrolidine CH₂ (next to N) | 45-55 |
| Dioxane CH₂ (next to O) | 65-75 |
| Cyclopropane (B1198618) CH₂ | 10-20 |
Note: This data is illustrative and based on general ranges for similar functional groups.
Theoretical Studies of Reaction Pathways and Transition States
Theoretical chemistry can be used to explore the potential reactivity of this compound. By modeling potential reaction pathways, it is possible to identify the transition state structures and calculate the activation energies for various reactions. researchgate.net
For example, one could investigate the N-alkylation or N-acylation of the secondary amine in the pyrrolidine ring. Computational methods can determine the most likely site of attack and the energy barrier for the reaction to occur. This information is crucial for understanding the chemical behavior of the molecule and for designing synthetic routes to its derivatives. Frontier molecular orbital theory can also be applied to predict the regioselectivity and stereoselectivity of cycloaddition reactions involving this scaffold. rsc.org
Advanced Spectroscopic and Analytical Characterization of 5,8 Dioxa 10 Azadispiro 2.0.4.3 Undecane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of all proton and carbon resonances can be achieved.
¹H NMR and ¹³C NMR Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropane (B1198618), pyrrolidine (B122466), and dioxolane rings. The protons on the cyclopropane ring would likely appear in the most upfield region, typically between 0.5 and 1.5 ppm, due to the ring strain and anisotropic effects. The protons of the pyrrolidine and dioxolane moieties would be observed in the range of 2.5 to 4.5 ppm. The NH proton of the pyrrolidine ring would present as a broad singlet, with its chemical shift being solvent and concentration-dependent.
The ¹³C NMR spectrum will provide complementary information, with the spiro carbons appearing as quaternary signals. The carbon atoms of the cyclopropane ring are anticipated to be in the upfield region (10-30 ppm). The carbons of the pyrrolidine ring would likely resonate between 40 and 60 ppm, while the dioxolane carbons would be found further downfield, typically in the 60-80 ppm range, with the acetal (B89532) carbon appearing around 100 ppm.
Illustrative ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1, 2 | ~0.8 - 1.2 (m) | ~15 - 25 |
| 3 | - | ~30 - 40 (spiro) |
| 4, 6 | ~2.8 - 3.2 (m) | ~50 - 60 |
| 5 | - | ~70 - 80 (spiro) |
| 7, 8 | ~3.8 - 4.2 (m) | ~65 - 75 |
| 9 | ~2.5 - 3.5 (br s) | - |
| 11 | - | ~100 - 110 (acetal) |
Note: This is a predictive table based on the analysis of structurally similar compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the geminal and vicinal protons within the cyclopropane, pyrrolidine, and dioxolane rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the spiro centers, by observing their correlations with nearby protons. For example, the protons on the pyrrolidine ring would show correlations to the spiro carbons and the acetal carbon.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₃NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally observed value, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule could involve the cleavage of the pyrrolidine or dioxolane rings. The loss of the ethylene (B1197577) oxide unit from the dioxolane ring or cleavage of the C-C bonds of the cyclopropane ring are also plausible fragmentation routes. Analysis of these fragments aids in confirming the connectivity of the different ring systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR Spectroscopy: The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the pyrrolidine ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic rings would be observed around 2850-3000 cm⁻¹, with the cyclopropane C-H stretch potentially appearing at a slightly higher frequency (~3050 cm⁻¹). Strong C-O stretching bands, characteristic of the dioxolane ring, would be prominent in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibrations of the rings, particularly the cyclopropane ring, are often more intense in the Raman spectrum. The C-C stretching vibrations of the molecular framework would also be observable.
X-ray Crystallography for Definitive Solid-State Structure Determination
In the event that this compound or a suitable derivative can be obtained as a single crystal, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the stereochemical relationship between the spiro-fused rings. This would be the ultimate confirmation of the molecular connectivity and conformation. As of now, no public crystal structure data is available for this specific compound.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), would be a primary tool for purity analysis. A suitable reversed-phase or normal-phase column could be used to separate the compound from non-polar or polar impurities, respectively. The purity would be determined by the relative area of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is another powerful technique for purity assessment and identification. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would confirm the identity of this compound by its molecular ion and fragmentation pattern.
Applications of 5,8 Dioxa 10 Azadispiro 2.0.4.3 Undecane in Complex Molecule Synthesis
As a Building Block in the Synthesis of Quinoxaline (B1680401) and Quinoline (B57606) Derivatives
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane has been effectively utilized as a key structural motif in the synthesis of complex heterocyclic systems, notably in the preparation of substituted quinoline derivatives. A prominent example is its incorporation into a potent kinase inhibitor, as detailed in patent literature. google.com The synthesis involves the reaction of a substituted quinoline precursor, 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-hydroxyquinoline, with 1,2-dibromoethane (B42909) to introduce a reactive handle. Subsequent nucleophilic substitution with this compound affords the final complex quinoline derivative. google.com
This synthetic strategy highlights the utility of the spirocyclic amine as a building block for introducing a unique, three-dimensional fragment onto a larger molecular scaffold. The nitrogen atom of the azadispirocycle acts as a nucleophile, enabling its covalent attachment to the quinoline core. The resulting molecule combines the planar, aromatic quinoline system with the sp3-rich, rigid framework of the dispiro-compound, a combination often sought in modern drug design to improve physicochemical properties and biological activity. While this specific example focuses on a quinoline derivative, the reactivity of the secondary amine in this compound suggests its potential for broader application in the synthesis of other nitrogen-containing heterocycles, including quinoxalines, through similar synthetic approaches.
Incorporation into Scaffolds for Kinase Inhibitor Research
The aforementioned quinoline derivative, synthesized using this compound, is designed as a kinase inhibitor. google.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The design of potent and selective kinase inhibitors is a major focus of pharmaceutical research.
The incorporation of the this compound moiety into the kinase inhibitor scaffold serves several important functions. The rigid, three-dimensional nature of the spirocycle can help to constrain the conformation of the molecule, potentially leading to a more favorable binding orientation within the kinase's active site. This pre-organization can reduce the entropic penalty upon binding, thereby increasing binding affinity. Furthermore, the spirocyclic fragment can project substituents into different regions of the binding pocket, allowing for the exploration of new interactions that may enhance potency and selectivity. The unique shape and topology of the dispiro-system can also contribute to the novelty of the chemical scaffold, which is important for intellectual property considerations in drug discovery. The specific kinase target for the synthesized quinoline derivative is not explicitly detailed in the patent, but the general class of compounds is described as inhibitors of protein tyrosine kinases. google.com
Precursor for α-Aminophosphonates and Related Bioactive Molecules
A significant application of this compound is its use as a precursor in the synthesis of novel tertiary α-aminophosphonates through the Kabachnik-Fields reaction. rsc.org This three-component reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). organic-chemistry.orgnih.gov α-Aminophosphonates are an important class of compounds in medicinal chemistry, often considered as phosphorus analogues of α-amino acids, and they exhibit a wide range of biological activities. nih.gov
In a study by Reddy et al., this compound was used as the amine component in a solvent-free Kabachnik-Fields reaction catalyzed by H2Ti3O7 nanotubes. rsc.org This work reported for the first time the synthesis of novel tertiary α-aminophosphonates bearing the this compound scaffold. The reaction proceeds by the condensation of the spirocyclic amine with various aldehydes and diethyl phosphite to yield the corresponding α-aminophosphonates. rsc.org This methodology provides an efficient route to a new class of hybrid molecules that combine the structural features of the dispirocycle with the phosphonate (B1237965) group, opening avenues for the exploration of their potential biological activities.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Diethyl (phenyl(5,8-dioxa-10-azadispiro[2.0.4.3]undecan-10-yl)methyl)phosphonate | 92 |
| 4-Chlorobenzaldehyde | Diethyl ((4-chlorophenyl)(5,8-dioxa-10-azadispiro[2.0.4.3]undecan-10-yl)methyl)phosphonate | 94 |
| 4-Methylbenzaldehyde | Diethyl ((4-methylphenyl)(5,8-dioxa-10-azadispiro[2.0.4.3]undecan-10-yl)methyl)phosphonate | 90 |
| 4-Methoxybenzaldehyde | Diethyl ((4-methoxyphenyl)(5,8-dioxa-10-azadispiro[2.0.4.3]undecan-10-yl)methyl)phosphonate | 93 |
Table 1: Synthesis of α-Aminophosphonates from this compound via the Kabachnik-Fields Reaction
Role in the Design and Synthesis of New Organic Reagents and Ligands
The unique structural and stereochemical properties of this compound make it an attractive scaffold for the design and synthesis of novel organic reagents and ligands. The presence of a secondary amine provides a reactive site for functionalization, allowing for the attachment of various organic moieties. The rigid dispirocyclic framework can serve as a chiral auxiliary or a backbone for the construction of new chiral ligands for asymmetric catalysis.
While specific examples of this compound being used as a standalone organic reagent or ligand in published literature are not abundant, its structural motifs are found in more complex molecules designed for specific applications. For instance, the conformational rigidity of spirocyclic systems is a desirable feature in the design of ligands for metal catalysts, as it can lead to higher enantioselectivity in asymmetric reactions. The C2 symmetry often present in spirocyclic diamines is particularly valuable in this context. The potential for derivatization of the amine in this compound opens up possibilities for creating a library of new ligands with tailored electronic and steric properties for various catalytic applications.
Contribution to Structural Diversity in Medicinal Chemistry Libraries
In the field of medicinal chemistry, there is a constant need for novel molecular scaffolds that can provide access to new areas of chemical space and lead to the discovery of drugs with novel mechanisms of action. Spirocyclic compounds, such as this compound, are increasingly being incorporated into medicinal chemistry libraries to enhance their structural diversity.
The three-dimensional nature of spirocycles is a significant departure from the often flat, aromatic structures that have traditionally dominated medicinal chemistry. This increased three-dimensionality can lead to improved target selectivity and better physicochemical properties, such as increased solubility and metabolic stability. The rigid framework of this compound provides a well-defined orientation of substituents, which can be crucial for optimizing interactions with biological targets.
The inclusion of building blocks like this compound in combinatorial libraries allows for the rapid generation of a large number of diverse molecules. These libraries can then be screened against a wide range of biological targets to identify new hit compounds. The unique dispiro[2.0.4.3]undecane core ensures that the resulting library members possess novel structural features that are not present in more conventional compound collections, thereby increasing the probability of discovering new and effective therapeutic agents.
Future Research Directions and Perspectives for 5,8 Dioxa 10 Azadispiro 2.0.4.3 Undecane
Exploration of New Derivatization Strategies and Multi-functional Analogues
The functionalization of the 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane scaffold can unlock a vast chemical space for various applications. The secondary amine within the pyrrolidine (B122466) ring is a prime site for derivatization. Various methods have been developed for the derivatization of amine groups, which could be applied to this scaffold to introduce a wide range of functional groups. researchgate.netresearchgate.net For instance, the synthesis of novel this compound bearing tertiary α-aminophosphonates has been reported, showcasing the potential for creating multifunctional analogues. made-in-china.com
Future research could focus on developing a diverse library of derivatives by reacting the secondary amine with a variety of electrophiles. This could lead to the synthesis of amides, sulfonamides, and ureas with diverse substituents. Such derivatization is crucial for tuning the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which is particularly important in the context of drug discovery. researchgate.netmdpi.com The synthesis of multifunctional spirocyclic azetidines from common cyclic carboxylic acids provides a template for how such derivatization can lead to analogues with improved biological activity.
Investigation of Novel Catalytic and Material Science Applications for the Scaffold
The rigid, three-dimensional structure of spirocyclic compounds makes them attractive candidates for applications in catalysis and material science. The nitrogen and oxygen atoms in this compound could act as coordination sites for metal ions, suggesting its potential use as a chiral ligand in asymmetric catalysis. The development of chiral spiro ligands is an active area of research, and this scaffold could offer a unique steric and electronic environment for catalytic transformations.
In material science, spiro compounds are utilized in the design of materials with specific optical and electronic properties. google.com The incorporation of the this compound scaffold into polymers or organic electronic materials could lead to novel properties. For instance, spiro heterocycles are used in organic electronics, sensors, and materials for nanotechnology. The unique architecture of this dispiro compound could contribute to the development of new materials with tailored functionalities.
Advanced Computational Modeling for Structure-Reactivity and Reaction Prediction
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts. For this compound, computational modeling can provide valuable insights into its conformational preferences, which are crucial for its interaction with biological targets or its performance in material applications. Conformational analysis of spiro and polyspiro 1,3-dioxane (B1201747) compounds has been performed using NMR experiments and molecular mechanics, and similar studies on this scaffold would be highly beneficial.
Furthermore, computational methods can be employed to predict the reactivity of the scaffold towards different reagents, aiding in the design of new derivatization strategies. Molecular dynamics simulations can shed light on the behavior of the molecule in different environments, which is particularly relevant for understanding its interactions with biological macromolecules or its self-assembly properties in the context of supramolecular chemistry.
Interdisciplinary Research Opportunities in Organic and Supramolecular Chemistry
The interface of organic and supramolecular chemistry presents exciting opportunities for the application of novel molecular scaffolds. The well-defined three-dimensional structure of this compound makes it an interesting building block for the construction of host-guest systems, molecular cages, and other supramolecular architectures. Aza-heterocyclic compounds are known to have applications in supramolecular chemistry, and this spirocyclic amine could be similarly employed.
The synthesis of polycyclic frameworks with fluorinated syn-facial quinoxaline (B1680401) sidewalls as potential molecular tweezers demonstrates how spirocyclic precursors can be used to create complex host molecules. The derivatization of the this compound scaffold with recognition motifs could lead to the development of novel sensors or molecular receptors. The rigidity of the spirocyclic core can help in pre-organizing the binding sites, leading to higher affinity and selectivity in molecular recognition events.
Q & A
Q. What are the key analytical techniques to confirm the molecular structure of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while infrared (IR) spectroscopy detects functional groups like ethers or amines. High-resolution mass spectrometry (HRMS) verifies molecular weight and elemental composition. For example, analogous spiro compounds (e.g., 2,5,8,11-tetraoxaspiro derivatives) have been characterized using these methods to resolve overlapping spectral signals . X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and ring conformations .
Q. How should researchers handle this compound safely in the laboratory?
Methodological Answer: Follow protocols for spirocyclic amines and ethers, which are often corrosive or reactive. Use fume hoods to avoid inhalation, wear nitrile gloves, and use explosion-proof equipment. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Similar safety measures are outlined for structurally related compounds like 3,3-diethyl-1,5-dioxaspiro[5.5]undecane, which requires strict ventilation and fire suppression protocols .
Q. What synthetic routes are commonly employed for spirocyclic compounds with dioxa-aza motifs?
Methodological Answer: Synthesis often involves cyclocondensation or ring-closing metathesis. For example, macrocycles with dispiro-1,3-dioxane units are synthesized via acid-catalyzed cyclization of diols and amines, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradients). Yields can be optimized by controlling reaction temperature and stoichiometry, as demonstrated in the synthesis of 4,2,5,8-dioxa-azadispiro derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, aiding in assigning ambiguous signals. For instance, discrepancies in ¹³C NMR signals for spiro carbons in similar compounds (e.g., 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane) were resolved by comparing experimental data with simulated spectra . Molecular dynamics simulations further elucidate conformational stability under varying solvent conditions .
Q. What experimental design strategies optimize the yield of this compound in multistep syntheses?
Methodological Answer: Use factorial design to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design (temperature, pH, reaction time) was applied to optimize spirocyclic imide synthesis, identifying interactions between variables that maximized yield . Response Surface Methodology (RSM) refines optimal conditions, as seen in the scale-up of membrane-separated macrocycles .
Q. How can researchers address inconsistencies in reactivity between this compound and its analogs?
Methodological Answer: Comparative mechanistic studies using kinetic isotope effects (KIE) or Hammett plots reveal electronic or steric influences. For example, the reduced nucleophilicity of nitrogen in 8-azaspiro[4.5]decane derivatives compared to non-spiro amines was attributed to ring strain, validated by computational NBO (Natural Bond Orbital) analysis . Substituent effects on ring strain can be quantified via X-ray-derived torsion angles .
Q. What theoretical frameworks guide the study of spirocyclic compounds in host-guest chemistry?
Methodological Answer: Supramolecular theory (e.g., lock-and-key principles) informs the design of spirocycles as macrocyclic hosts. For example, dispiro-dioxa-aza compounds exhibit selective binding to cations (e.g., K⁺) due to their rigid cavities, analyzed via UV-Vis titration and Job plots. Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots clarify binding affinity trends .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer: Conduct Hansen Solubility Parameter (HSP) analysis to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. For spiro compounds like 1,3-dioxa-4-azaspiro[5.5]undecane, discrepancies arise from conformational flexibility in polar solvents, validated by molecular dynamics simulations . Use High-Performance Liquid Chromatography (HPLC) with varied mobile phases (e.g., acetonitrile/water gradients) to quantify solubility .
Q. What advanced separation techniques purify this compound from reaction byproducts?
Methodological Answer: Employ centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography for high-purity isolation. Membrane technologies (e.g., nanofiltration) are effective for separating spirocycles from polymeric byproducts, as demonstrated in the purification of 8-azaspiro[4.5]decane derivatives .
Theoretical and Methodological Integration
Q. How can existing theories on ring strain inform the synthesis of novel 5,8-Dioxa-10-azadispiro derivatives?
Methodological Answer: Apply Baldwin’s rules of ring-closing to predict feasible ring sizes and transition states. For example, the 6-endo-dig pathway is favored in spirocycle formation, reducing strain energy. Comparative studies of this compound and its [2.0.4.4] isomer reveal strain differences via DFT-computed heat of formation values .
Q. What methodologies validate the environmental impact of this compound in aquatic systems?
Methodological Answer: Follow OECD guidelines for biodegradation (e.g., Test 301F) and ecotoxicity (e.g., Daphnia magna acute toxicity assays). For related compounds (e.g., 1-Azaspiro[5.5]undecane), LC₅₀ values and bioaccumulation factors are determined via gas chromatography-mass spectrometry (GC-MS) and quantitative structure-activity relationship (QSAR) modeling .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
